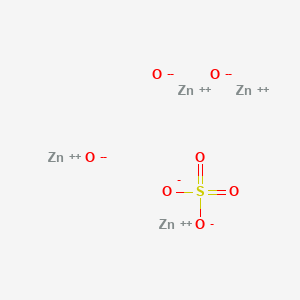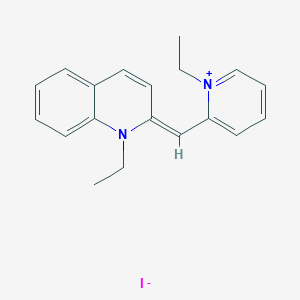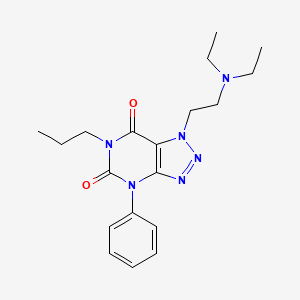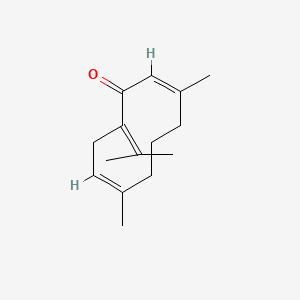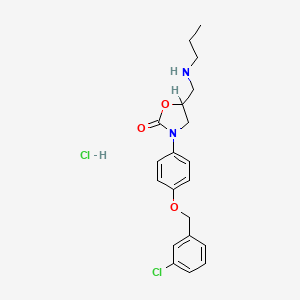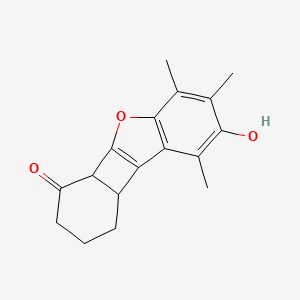
1-(2,3-Dihydro-6-methoxy-1,1,3,3-tetramethyl-1H-inden-5-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dihydro-6-methoxy-1,1,3,3-tetramethyl-1H-inden-5-yl)ethan-1-one is a synthetic organic compound with a complex structure It belongs to the class of indenone derivatives and is characterized by the presence of a methoxy group and multiple methyl groups attached to the indenone core
Preparation Methods
The synthesis of 1-(2,3-Dihydro-6-methoxy-1,1,3,3-tetramethyl-1H-inden-5-yl)ethan-1-one typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dihydro-6-methoxy-1H-inden-5-yl derivatives.
Reaction Conditions: The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific solvents to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
1-(2,3-Dihydro-6-methoxy-1,1,3,3-tetramethyl-1H-inden-5-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The methoxy group and methyl groups can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions: Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired product and include temperature control, solvent selection, and reaction time.
Scientific Research Applications
1-(2,3-Dihydro-6-methoxy-1,1,3,3-tetramethyl-1H-inden-5-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydro-6-methoxy-1,1,3,3-tetramethyl-1H-inden-5-yl)ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: It may modulate various biochemical pathways, such as signal transduction, gene expression, or metabolic processes, resulting in its observed effects.
Comparison with Similar Compounds
1-(2,3-Dihydro-6-methoxy-1,1,3,3-tetramethyl-1H-inden-5-yl)ethan-1-one can be compared with other similar compounds:
Properties
CAS No. |
93777-73-2 |
|---|---|
Molecular Formula |
C16H22O2 |
Molecular Weight |
246.34 g/mol |
IUPAC Name |
1-(6-methoxy-1,1,3,3-tetramethyl-2H-inden-5-yl)ethanone |
InChI |
InChI=1S/C16H22O2/c1-10(17)11-7-12-13(8-14(11)18-6)16(4,5)9-15(12,2)3/h7-8H,9H2,1-6H3 |
InChI Key |
OLJJZAHQTNUMHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1OC)C(CC2(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



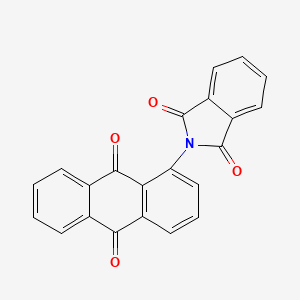

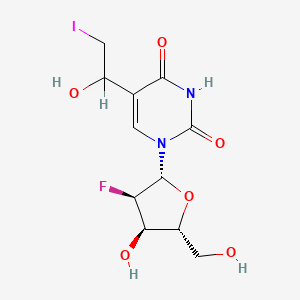
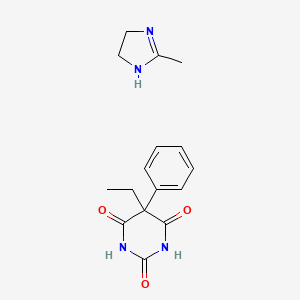
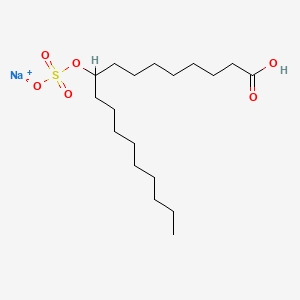
![1,1'-Isopropylidenebis[3,5-dibromo-4-[[pentakis(bromomethyl)phenyl]methoxy]benzene]](/img/structure/B12693754.png)
